molecular formula C9H8FO2S- B1623938 3-(2-Fluorophenyl)sulfanylpropanoate CAS No. 21243-09-4

3-(2-Fluorophenyl)sulfanylpropanoate

Cat. No.: B1623938
CAS No.: 21243-09-4
M. Wt: 199.22 g/mol
InChI Key: JPMXZLIXJBBIGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)sulfanylpropanoate is an organic compound with the molecular formula C9H9FO2S It is characterized by the presence of a fluorophenyl group attached to a sulfanylpropanoate moiety

Properties

IUPAC Name

3-(2-fluorophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMXZLIXJBBIGL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FO2S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427924
Record name 3-(2-fluorophenyl)sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21243-09-4
Record name 3-(2-fluorophenyl)sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)sulfanylpropanoate typically involves the reaction of 2-fluorothiophenol with 3-bromopropanoic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-fluorothiophenol attacks the electrophilic carbon of the bromopropanoic acid, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)sulfanylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)sulfanylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)sulfanylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the sulfanylpropanoate moiety may influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)sulfanylpropanoate
  • 3-(2-Bromophenyl)sulfanylpropanoate
  • 3-(2-Methylphenyl)sulfanylpropanoate

Uniqueness

3-(2-Fluorophenyl)sulfanylpropanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications .

Biological Activity

3-(2-Fluorophenyl)sulfanylpropanoate, with the chemical formula C9H9FO2S, is a compound of interest due to its unique structural features, particularly the presence of a fluorine atom. This element can significantly influence its chemical and biological properties, making it a valuable candidate for various applications in medicinal chemistry and biological research.

Chemical Structure and Synthesis

The compound consists of a sulfanylpropanoate moiety attached to a 2-fluorophenyl group. The synthesis typically involves the nucleophilic substitution reaction between 2-fluorothiophenol and 3-bromopropanoic acid under basic conditions, often utilizing sodium hydroxide or potassium carbonate as the base. This reaction pathway highlights its potential as a building block for more complex organic molecules.

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. It has been shown to modulate enzyme activities, particularly those involved in neurotransmission and inflammation pathways:

  • Inhibition of Cholinesterases : Similar compounds have demonstrated inhibitory effects on cholinesterases, enzymes critical for neurotransmission. This inhibition could enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer's disease.
  • Lipoxygenase Inhibition : The compound may also act as a lipoxygenase inhibitor, which can reduce inflammation and allergic responses by preventing the metabolism of certain fatty acids.

Antibacterial Effects

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, showing notable inhibition of biofilm growth in Bacillus subtilis and Escherichia coli . This activity suggests potential applications in developing antibacterial agents.

Case Studies

  • Neuroprotection : In studies involving neuroprotective agents, compounds similar to this compound have been shown to activate the Nrf2 pathway, which enhances the expression of cytoprotective genes. This activation has been linked to improved outcomes in models of cerebral ischemia and traumatic brain injury .
  • Inflammatory Response : Another case study highlighted the compound's role in modulating inflammatory responses. By inhibiting lipoxygenase activity, it was observed to reduce markers of inflammation in animal models, suggesting therapeutic potential for inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
3-(2-Chlorophenyl)sulfanylpropanoateModerate antibacterial propertiesChlorine atom impacts solubility
3-(2-Bromophenyl)sulfanylpropanoateAntifungal activityBromine enhances reactivity
This compound Significant antibacterial & neuroprotective effectsFluorine enhances binding affinity

The presence of fluorine in this compound enhances its stability and lipophilicity compared to its analogs, potentially leading to improved biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)sulfanylpropanoate
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)sulfanylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.